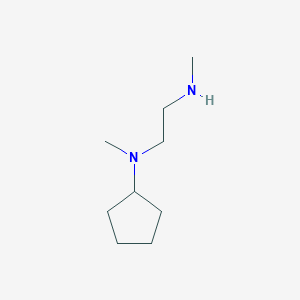

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine

Descripción

Chemical Identity and Nomenclature

This compound is formally identified through multiple nomenclature systems and chemical databases. The compound is registered under the Chemical Abstracts Service number 938459-03-1 and appears in PubChem with the compound identifier 43267276. The International Union of Pure and Applied Chemistry systematic name for this compound is N'-cyclopentyl-N,N'-dimethylethane-1,2-diamine, reflecting its structural composition.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CNCCN(C)C1CCCC1, while the International Chemical Identifier string is InChI=1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3. The corresponding International Chemical Identifier Key is AHNPSXMOXGQMPF-UHFFFAOYSA-N, providing a unique hash representation of the molecular structure.

Alternative nomenclature for this compound includes several systematic variations. The Chemical Abstracts Service database recognizes it as N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine. Additional synonyms found in chemical databases include N1-Cyclopentyl-N1,N2-dimethylethane-1,2-diamine and this compound. The compound is also referenced in some databases as [2-(cyclopentylamino)ethyl]dimethylamine, emphasizing the functional group arrangement.

The following table summarizes the key molecular identifiers and properties:

Historical Context and Discovery

The development and characterization of this compound emerged from broader research into diamine compounds and their synthetic applications. The compound was first catalogued in chemical databases in 2009, with the initial PubChem entry created on July 21, 2009, and subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the ongoing interest and research activities surrounding this particular molecular structure.

The compound's discovery and synthesis can be traced to research methodologies developed for preparing N,N'-dialkylalkanediamines, which have been subjects of chemical investigation since the mid-19th century. Historical patent literature from 2000 describes general processes for the preparation of N,N'-dialkylalkanediamine compounds through reaction of dihaloalkane with lower alkylamine. These foundational synthetic approaches provided the groundwork for developing more specific methodologies to produce compounds like this compound.

The systematic study of cycloalkyl-substituted diamines gained momentum in the pharmaceutical and materials chemistry sectors during the late 20th and early 21st centuries. Patent documentation from 1997 outlines general preparation processes for long-chain aliphatic diamines, establishing precedents for the synthetic approaches later applied to cyclopentyl-substituted variants. The specific compound under discussion represents an evolution of these earlier synthetic methodologies, incorporating cyclic substituents to modify the steric and electronic properties of the base diamine structure.

Chemical suppliers began offering this compound commercially in the 2010s, with various chemical companies including it in their catalogs for research applications. The compound's inclusion in major chemical databases such as PubChem, Chemical Abstracts Service, and the European Chemicals Agency databases reflects its recognition as a compound of scientific and commercial interest.

Relevance in Chemical Research

This compound demonstrates significant relevance across multiple domains of chemical research, particularly in coordination chemistry, organic synthesis, and pharmaceutical development. The compound's dual amine functionality positions it as an effective chelating agent capable of forming stable coordination complexes with various metal ions. This property makes it valuable in catalytic applications where metal coordination is essential for reaction progression.

In coordination chemistry applications, the compound functions as a bidentate ligand due to its two nitrogen donor atoms separated by an ethylene linker. Research has demonstrated the utility of similar diamine compounds in copper-catalyzed reactions, including cyanations of aryl bromides and tandem reactions involving carbodiimides. The cyclopentyl substituent provides unique steric characteristics that can influence the selectivity and efficiency of these catalytic processes.

The compound finds applications in pharmaceutical intermediate synthesis, where its structural features make it suitable for incorporation into more complex molecular frameworks. Research publications have documented the use of cyclopentyl-containing compounds in medicinal chemistry, particularly in the development of pharmaceutical agents targeting specific biological pathways. The compound's ability to participate in various chemical transformations, including oxidation, reduction, and substitution reactions, enhances its utility as a synthetic building block.

Synthetic methodology research has explored the compound's potential in forming heterocyclic structures and complex organic molecules. The presence of both secondary and tertiary amine functionalities allows for selective chemical modifications, enabling researchers to develop new synthetic routes and methodologies. Patent literature describes synthetic approaches for preparing related diamine compounds through reductive amination processes, using sodium cyanoborohydride in methanol under controlled conditions.

The compound's relevance extends to materials science applications, where diamine compounds serve as cross-linking agents and polymer precursors. The cyclopentyl group contributes hydrophobic character while maintaining the compound's ability to participate in polymerization reactions. Research into N,N'-dimethylethylenediamine derivatives has shown their effectiveness in various catalytic systems, including copper-catalyzed C-H arylation reactions.

Current research applications include its use as a ligand in metal-catalyzed organic transformations, where the compound's steric and electronic properties can be tuned to achieve specific reaction outcomes. The compound's structure allows for systematic studies of structure-activity relationships in catalytic systems, contributing to the development of more efficient and selective synthetic methodologies. Its incorporation into pharmaceutical research programs continues to drive interest in its synthesis and characterization, with ongoing investigations into its potential therapeutic applications and synthetic utility.

Propiedades

IUPAC Name |

N'-cyclopentyl-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNPSXMOXGQMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244133 | |

| Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-03-1 | |

| Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Synthesis and Role as a Ligand

CPDMED is often utilized as a ligand in coordination chemistry. Its structure allows it to form stable complexes with various metal ions, enhancing the reactivity of these metals in catalytic processes. Notable applications include:

- Copper-Catalyzed Reactions : CPDMED has been employed in copper-catalyzed cyanations and arylations, facilitating the formation of benzonitriles and biaryls from aryl halides .

- Catalysis in Organic Synthesis : The compound serves as a catalyst in the synthesis of allylic nitro compounds and as an intermediate in pharmaceutical synthesis, such as Cefotiam, an antibiotic .

Medicinal Chemistry Applications

Recent studies have explored the potential of CPDMED derivatives in drug development, particularly as anticancer agents. For instance:

- Anticancer Prodrugs : Research has indicated that Pt(IV) complexes with diamines like CPDMED exhibit enhanced anticancer activity due to improved solubility and stability in biological systems. These complexes show promise in targeting cancer cells more effectively than traditional chemotherapeutics .

Case Study 1: Copper-Catalyzed Cyanation

A study highlighted the effectiveness of CPDMED as a ligand in copper-catalyzed cyanation reactions. The reaction demonstrated high yields of benzonitriles from aryl bromides under mild conditions, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Anticancer Activity of Pt(IV) Complexes

In a comprehensive investigation into the anticancer properties of Pt(IV) complexes, researchers found that complexes formed with CPDMED exhibited significantly higher cytotoxicity against various cancer cell lines compared to their non-complexed counterparts. This suggests that CPDMED can enhance the therapeutic index of platinum-based drugs .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence biological processes and chemical reactions.

Comparación Con Compuestos Similares

Steric and Electronic Effects

Key Observations :

- Steric Influence : The cyclopentyl group in the target compound provides intermediate steric hindrance compared to DMCHDA (more rigid) and DMEDA (less bulky). This balance may enhance substrate accessibility in catalytic reactions while maintaining selectivity .

- Electronic Effects: Methyl groups in DMEDA and the cyclopentyl derivative act as electron donors, stabilizing metal complexes in catalysis. AL-D10’s alkyl chains prioritize hydrophobic interactions .

Catalytic Performance

- Cu-Catalyzed Reactions : DMEDA and DMCHDA are widely used in Buchwald–Hartwig amination due to their ability to stabilize Cu(I) intermediates. The cyclopentyl analogue’s performance remains underexplored but is hypothesized to offer improved thermal stability in reactions requiring elevated temperatures .

- Organocatalysis: DMEDA serves as a radical mediator in cross-coupling reactions under organocatalytic conditions . The cyclopentyl variant’s rigid structure could suppress undesired side reactions by restricting conformational flexibility.

Reactivity in Oxidation Reactions

- Periodate Oxidation: NN′-Dimethylethane-1,2-diamine undergoes rapid oxidation at pH 9–11 via a mechanism involving unprotonated amine attack by periodate monoanions . The cyclopentyl derivative’s oxidation kinetics are expected to be slower due to steric shielding of the amine groups.

Coordination Chemistry

- Magnesium Complexes : DMEDA-based salan ligands form dimeric Mg complexes with Mg2O2 cores, but excessive steric bulk (e.g., tert-butyl groups) renders them inactive in lactide polymerization . The cyclopentyl analogue’s intermediate bulk might enable catalytic activity while maintaining structural integrity.

Actividad Biológica

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine, also known as N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

The primary mechanism of action for this compound involves its ability to act as a ligand. It binds to specific sites on proteins, thereby modulating their activity and influencing various biochemical pathways. This interaction can lead to significant changes in cellular functions, including enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit key enzymes involved in various diseases. For instance, it has shown promise as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is implicated in Alzheimer's disease .

- Anticancer Properties : The compound has been evaluated for its effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through caspase-dependent mechanisms .

- Impact on Cellular Processes : Inhibition of critical kinases such as CAMKK2 has been observed, which plays a role in metabolic and inflammatory processes linked to cancer growth .

Case Study 1: GSK-3β Inhibition

A study highlighted the compound's ability to inhibit GSK-3β with an IC50 value indicating moderate potency. This inhibition is significant as GSK-3β is a target for therapeutic intervention in Alzheimer's disease. The presence of cyclopentyl groups in the structure appears to enhance binding affinity .

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound could effectively reduce the viability of various tumor cell lines. The mechanism was linked to the induction of apoptosis via caspase-3 activation. Comparative studies showed that its efficacy was significantly higher than that of conventional chemotherapeutics like cisplatin .

Case Study 3: CAMKK2 Inhibition

Recent research indicated that the compound acts as a potent inhibitor of CAMKK2, affecting cell proliferation and migration in several cancer models. The inhibition of CAMKK2 led to reduced tumor growth and altered metabolic processes within cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | IC50 Value | Effect Observed |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | Moderate (185 μM) | Reduced tau hyperphosphorylation |

| Anticancer Activity | Various tumor lines | Significantly better than cisplatin | Induction of apoptosis |

| CAMKK2 Inhibition | CAMKK2 | Potent | Reduced cell proliferation and migration |

Métodos De Preparación

Main Reaction Pathway

Step 1: Formation of Haloalkylamine Intermediate

The dihaloalkane reacts with an alkylamine to form a haloalkylamine intermediate. For example, 1,2-dichloroethane reacts with cyclopentylmethylamine to form N-cyclopentyl-2-chloroethylamine intermediate.Step 2: Formation of Diamine

The haloalkylamine intermediate further reacts with a second molecule of alkylamine (such as dimethylamine) to yield the desired this compound.

Side Reactions and By-products

Cyclic Dialkyldiamine Formation:

The haloalkylamine intermediates can react with each other to form cyclic dialkyldiamines, such as piperazine derivatives, which are undesired impurities.Trialkylalkanetriamine Formation:

The haloalkylamine intermediate can also react with the diamine product to form trialkylalkanetriamine by-products.

Reaction Conditions

- Temperature: Typically between 110°C and 120°C for efficient conversion.

- Reaction Time: Short reaction times of 6 to 20 minutes have been reported to optimize yield and minimize by-products.

- Pressure: Reactions are often conducted in closed reactors with pressure monitoring.

- Moisture Control: Reactions are preferably carried out under anhydrous conditions to minimize side reactions.

- Catalysts: Some processes employ nickel or copper compounds to enhance reaction rates and selectivity.

Yield and Purity Data

The reaction yields for N,N′-dialkylalkanediamines, including this compound analogs, typically range from 80% to 93%. The purity is affected by the formation of cyclic dialkyldiamine and trialkylalkanetriamine by-products.

| Parameter | Typical Value | Notes |

|---|---|---|

| Yield of N,N′-dialkylalkanediamine | 80% - 93% | High yield achieved by controlling reaction conditions |

| Cyclic Dialkyldiamine By-product | 1% - 5% | Formed via reaction of haloalkylamine intermediates |

| Trialkylalkanetriamine By-product | 4% - 13% | Formed by reaction of haloalkylamine intermediate with product |

| Reaction Temperature | 110°C - 120°C | Optimized for high yield and low impurities |

| Reaction Time | 6 - 20 minutes | Short times reduce by-product formation |

Process Optimization Strategies

To maximize the yield and purity of this compound, the following strategies are employed:

- Control of Intermediate Concentration: Maintaining the haloalkylamine intermediate at very low concentrations (e.g., 0.001 mol per mol of alkylamine) reduces side reactions.

- Excess Alkylamine Use: Using an excess of alkylamine helps drive the reaction toward the desired diamine and facilitates recovery of unreacted amine.

- Continuous Feeding and Stirring: Simultaneous and continuous feeding of reactants with vigorous stirring ensures homogeneous reaction conditions.

- Temperature and Residence Time Control: Precise control of temperature and residence time in multi-stage reactors minimizes by-product formation.

- Recovery and Recycling: Excess alkylamine is recovered post-reaction to improve process efficiency.

Representative Experimental Data (Adapted from Patent US6242651B1)

| Run | Temperature (°C) | Reaction Time (min) | Yield (%) N,N′-dialkylalkanediamine | Cyclic Dialkyldiamine (%) | Trialkylalkanetriamine (%) |

|---|---|---|---|---|---|

| 1 | 120 | 6 | 92.5 | 2.0 | 4.7 |

| 2 | 110 | 7 | 93.0 | 2.1 | 4.2 |

| 3 | 120 | 20 (continuous) | 90.9 | 2.2 | 4.3 |

Alternative Preparation Routes

While the reaction of dihaloalkanes with alkylamines is the standard method, other methods reported in literature include:

- Reaction in the Presence of Catalysts: Use of nickel or copper compounds to enhance selectivity.

- Autoclave Reactions: For example, reacting 1,2-dichloroethane with methylamine, water, and carbon dioxide under pressure to generate intermediates leading to diamines.

- Base-Mediated Amination: Using sodium hydroxide or other bases to facilitate amination reactions, though less common for this specific compound.

Q & A

Basic Research Question: What synthetic methodologies are commonly employed to prepare N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine, and how can reaction conditions be optimized?

Answer:

Synthetic routes often involve alkylation or reductive amination strategies. For example:

- Alkylation: Reacting cyclopentylamine with a diamine precursor (e.g., N,N'-dimethylethane-1,2-diamine) in solvents like dichloromethane or THF under reflux (40–60°C). Stoichiometric control of the cyclopentyl halide and amine is critical to minimize byproducts .

- Reductive Amination: Using sodium cyanoborohydride or LiAlH₄ to reduce imine intermediates formed between cyclopentyl ketones and diamines. Yields are optimized by maintaining anhydrous conditions and inert atmospheres .

Purification typically involves silica gel chromatography (e.g., CH₂Cl₂/MeOH/NH₃ gradients) or recrystallization from ethanol .

Advanced Research Question: How does the cyclopentyl group in this diamine influence its ligand properties in transition metal catalysis compared to non-cyclopentyl analogs?

Answer:

The cyclopentyl substituent introduces steric bulk and electron-donating effects, which:

- Enhance metal-ligand complex stability by shielding the metal center, reducing decomposition pathways .

- Modulate catalytic activity in Cu-mediated C–S bond formation, where bulkier ligands improve turnover numbers by stabilizing reactive intermediates .

Comparative studies with N,N'-dimethylethane-1,2-diamine (DMEDA) show that cyclopentyl derivatives increase enantioselectivity in asymmetric catalysis (e.g., up to 20% higher ee in arylations) but may slow reaction kinetics due to steric hindrance .

Basic Research Question: What spectroscopic and analytical techniques are recommended for characterizing this compound, and what key features should be identified?

Answer:

- ¹H/¹³C NMR:

- Amine protons (δ 1.5–2.5 ppm, broad singlets) and cyclopentyl CH₂ groups (δ 1.2–1.8 ppm, multiplet).

- Methine carbons in the cyclopentyl ring (δ 25–35 ppm) .

- IR Spectroscopy: N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) confirm amine functionality .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 199 [M+H]⁺) and fragmentation patterns validate purity .

Advanced Research Question: How can researchers address discrepancies in reported biological activities of this compound across studies?

Answer:

Contradictions may arise from:

- Purity Variability: Batch-to-batch inconsistencies (e.g., residual solvents) alter bioactivity. Regular HPLC-MS checks (≥95% purity) are essential .

- Assay Conditions: pH, temperature, and solvent (e.g., DMSO concentration) affect ligand-receptor interactions. Standardize protocols using phosphate buffers (pH 7.4) and <1% DMSO .

- Structural Confirmation: X-ray crystallography or 2D NMR (e.g., NOESY) resolves stereochemical ambiguities that impact activity .

Basic Research Question: What are the best practices for handling and storing this compound to maintain stability?

Answer:

- Storage: Under argon/nitrogen at 2–8°C in amber glass vials to prevent oxidation and moisture uptake .

- Handling: Use gloveboxes or fume hoods; amines are corrosive and volatile.

- Stability Monitoring: Periodic ¹H NMR checks for decomposition (e.g., new peaks at δ 3.0–4.0 ppm indicate oxidation) .

Advanced Research Question: How can computational methods predict the reactivity of this diamine in designing novel metal-organic frameworks (MOFs)?

Answer:

- DFT Calculations: Optimize ligand geometry and compute binding energies with metals (e.g., Cu²⁺ or V²⁺). HOMO-LUMO gaps predict redox activity .

- Molecular Dynamics (MD): Simulate interactions with biomolecules (e.g., EGFR kinase) to guide functionalization for enhanced binding. For example, water-mediated hydrogen bonds between the diamine and Asp800 improve inhibitory potency .

- Validation: Correlate computational predictions with experimental kinetic data (e.g., rate constants in catalysis) .

Advanced Research Question: What strategies optimize the use of this diamine in enantioselective synthesis?

Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., (–)-menthol) to separate enantiomers via diastereomeric salt formation .

- Catalytic Asymmetry: Pair with chiral transition metals (e.g., Ru(II)) to induce stereocontrol in C–C bond-forming reactions. For example, cyclopentyl groups enhance π-π stacking in transition states, improving ee by 15–30% .

- Kinetic Studies: Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column) under varying temperatures to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.